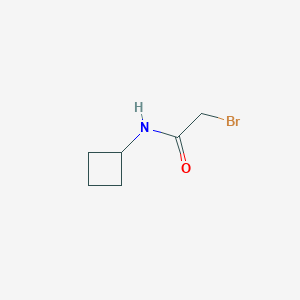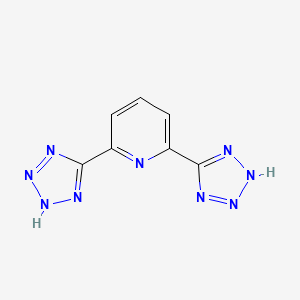![molecular formula C12H10O6 B13979603 2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid CAS No. 7475-02-7](/img/structure/B13979603.png)
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid is a chemical compound with the molecular formula C12H10O6 and a molecular weight of 250.204 g/mol . It is known for its unique structure, which includes an acetyloxy group attached to a phenyl ring and a propanedioic acid moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid typically involves the reaction of benzaldehyde derivatives with malonic acid in the presence of acetic anhydride . The reaction conditions often include the use of a catalyst, such as piperidine, and heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetyloxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical products, such as polymers and resins, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid can be compared with similar compounds, such as:
Benzaldehyde derivatives: These compounds share a similar phenyl ring structure but differ in their functional groups.
Malonic acid derivatives: These compounds have a similar propanedioic acid moiety but differ in their substituents.
The uniqueness of this compound lies in its combination of an acetyloxy group and a propanedioic acid moiety, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
7475-02-7 |
|---|---|
Formule moléculaire |
C12H10O6 |
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
2-[(2-acetyloxyphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C12H10O6/c1-7(13)18-10-5-3-2-4-8(10)6-9(11(14)15)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) |
Clé InChI |
KKPBBYXBMUJZFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C=C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


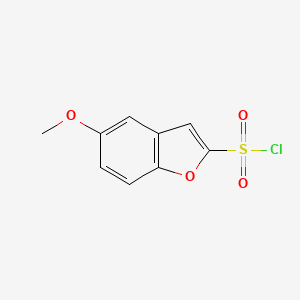
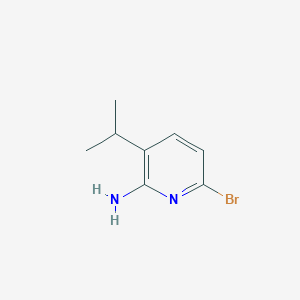

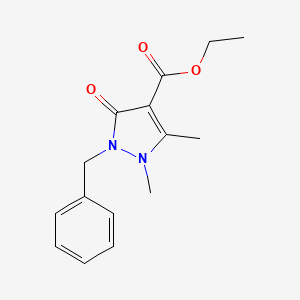
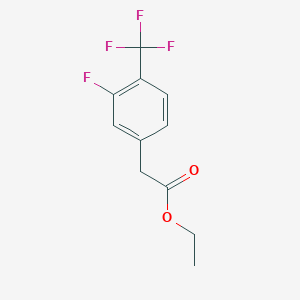



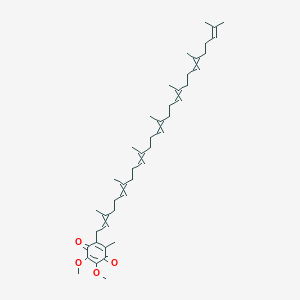
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)

